

CP-424174: A Potent and Selective Inhibitor of the NLRP3 Inflammasome

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Compound of Interest

Compound Name: CP-424174

Cat. No.: B1669492

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-424174, more commonly known as MCC950, is a potent and highly selective small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. Its ability to specifically block the activation of the NLRP3 inflammasome has made it an invaluable tool for studying the role of this inflammatory pathway in a wide range of diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CP-424174**, along with detailed experimental protocols for its use in research settings.

Chemical Structure and Properties

CP-424174 is a diarylsulfonylurea-containing compound. Its detailed chemical properties are summarized in the table below.

Property	Value
IUPAC Name	N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
Synonyms	MCC950, CRID3
Molecular Formula	C ₂₂ H ₂₉ ClN ₂ O ₄ S
Molecular Weight	452.99 g/mol
SMILES	<chem>CC(C)(O)c1cc(S(=O)(=O)NC(=O)Nc2c3c(cc4c2CCCC4)CCC3)co1</chem>
CAS Number	210825-31-3
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Biological Activity

CP-424174 is a direct inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1 β and IL-18.

Parameter	Value	Cell Type
IC ₅₀ (IL-1 β processing)	210 nM	Human Monocytes
IC ₅₀ (NLRP3 inhibition)	7.5 nM	Bone Marrow-Derived Macrophages (BMDMs)
IC ₅₀ (NLRP3 inhibition)	8.1 nM	Human Monocyte-Derived Macrophages (HMDMs)

CP-424174 has been shown to block both canonical and non-canonical NLRP3 activation pathways. Its high selectivity for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1 makes it a specific probe for elucidating the functions of the NLRP3 inflammasome.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is activated by a two-step process: priming and activation. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1 β . The activation signal, triggered by a diverse range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Upon assembly, pro-caspase-1 is cleaved into its active form, caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, secreted forms. **CP-424174** exerts its inhibitory effect by directly interacting with the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization, which is essential for inflammasome assembly.

Figure 1: The NLRP3 inflammasome signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving **CP-424174** are provided below.

Cell Culture

THP-1 Human Monocytic Cell Line:

- Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells every 3-4 days to maintain a density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
- Differentiation into Macrophages (for inflammasome activation assays): Treat THP-1 monocytes with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow cells to rest for 24 hours before stimulation.

Bone Marrow-Derived Macrophages (BMDMs):

- Isolation: Harvest bone marrow from the femurs and tibias of mice.
- Red Blood Cell Lysis: Treat the bone marrow suspension with RBC Lysis Buffer to remove red blood cells.
- Differentiation: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days. Replace the medium on day 3.
- Harvesting: After 7 days, adherent macrophages can be detached using ice-cold PBS and gentle scraping.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

- Cell Plating: Seed differentiated THP-1 cells or BMDMs in 24-well plates at a density of $0.5-1 \times 10^6$ cells/well and allow them to adhere overnight.
- Priming (Signal 1): Prime the cells with 1 $\mu\text{g/mL}$ of lipopolysaccharide (LPS) for 3-4 hours.
- Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of **CP-424174** (dissolved in DMSO) or vehicle control (DMSO) for 30-60 minutes.
- Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 μM Nigericin for 60-90 minutes.
- Sample Collection: Collect the cell culture supernatants for cytokine analysis and cell lysates for western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1 β

- Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for human or mouse IL-1 β overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

- **Sample Incubation:** Add cell culture supernatants (diluted if necessary) and IL-1 β standards to the wells and incubate for 2 hours at room temperature.
- **Detection Antibody:** Wash the plate and add a biotinylated detection antibody specific for IL-1 β . Incubate for 1-2 hours at room temperature.
- **Enzyme Conjugate:** Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
- **Substrate Development:** Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Allow color to develop for 15-30 minutes in the dark.
- **Stop Reaction:** Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- **Data Acquisition:** Measure the absorbance at 450 nm using a microplate reader. The concentration of IL-1 β in the samples is determined by comparison to the standard curve.

Co-Immunoprecipitation (Co-IP) for NLRP3-ASC Interaction

- **Cell Lysis:** Lyse the stimulated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- **Pre-clearing:** Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
- **Immunoprecipitation:** Incubate the pre-cleared lysates with an antibody against either NLRP3 or ASC overnight at 4°C with gentle rotation.
- **Immune Complex Capture:** Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- **Washing:** Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

- Western Blotting: Analyze the eluted proteins by western blotting using antibodies against NLRP3 and ASC to detect their interaction.

Conclusion

CP-424174 (MCC950) is a cornerstone tool for investigating the intricate role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity provide researchers with a reliable means to dissect the molecular mechanisms underlying NLRP3-driven inflammation. The experimental protocols outlined in this guide offer a foundation for utilizing **CP-424174** to advance our understanding of inflammatory processes and to explore novel therapeutic strategies for a multitude of NLRP3-associated disorders.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

